N-(4-methylbenzyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s a complex organic compound that contains multiple functional groups, including a triazole ring and a pyridine ring. The presence of these functional groups suggests that the compound could have potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a triazole ring and a pyridine ring, which are both nitrogen-containing heterocycles . These rings can participate in hydrogen bonding and dipole interactions, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s chemical reactivity is likely influenced by its functional groups. For example, the triazole ring can participate in various chemical reactions, such as nucleophilic substitution . Additionally, the presence of the pyridine ring suggests that the compound could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups and rings could result in a complex interplay of forces, affecting properties such as solubility, melting point, and stability .Scientific Research Applications
Synthesis and Biological Assessment
N-(4-methylbenzyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide falls under the category of fused heterocyclic 1,2,4-triazoles, which have gained attention due to their interesting biological properties. A method for synthesizing novel compounds in this category, including the specific compound of interest, involves starting from commercially available chloropyridine carboxylic acids with amidoximes to form 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines. This process includes hydrazinolysis, ester formation, and amide formations to obtain the final products. The synthetic approach allows for the creation of diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Antimicrobial and Antifungal Activities
Compounds within the 1,2,4-triazole class, which includes the compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown significant biological activity against various microorganisms. For instance, some specific derivatives have demonstrated good antimicrobial activity against a range of bacteria and fungi (Suresh, Lavanya, & Rao, 2016), (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Application in Inhibiting Transforming Growth Factor-β Type 1 Receptor Kinase
Derivatives of this compound have also been evaluated for their ability to inhibit ALK5, a type of transforming growth factor-β type 1 receptor kinase. These evaluations were conducted in enzyme assays and cell-based luciferase reporter assays, indicating potential applications in cancer treatment (Krishnaiah et al., 2012).
Future Directions
The compound could be of interest in medicinal chemistry due to the presence of the triazole and pyridine rings . Future research could explore its potential applications in the development of new pharmaceuticals. Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this and similar compounds .
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-16-5-9-18(10-6-16)14-26-21(32)15-31-25(33)30-13-3-4-20(23(30)28-31)24-27-22(29-34-24)19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZHOQWMMYPOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide |
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